molecular formula C21H20O12 B1231119 Hypolaetin-8-glucoside CAS No. 27686-36-8

Hypolaetin-8-glucoside

Cat. No. B1231119
CAS RN: 27686-36-8
M. Wt: 464.4 g/mol
InChI Key: LQSNPVIQIPKOGP-OACYRQNASA-N
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Description

Hypolaetin-8-glucoside is a flavonoid that has been found in various plants, including Sideritis leucantha and Althaea officinalis . It is known for its anti-inflammatory and gastroprotective actions .


Synthesis Analysis

The synthesis of Hypolaetin-8-glucoside has been studied using High-Performance Liquid Chromatography (HPLC). The flavonoid fraction of Althaea officinalis showed the presence of Hypolaetin-8-glucoside among other compounds . In another study, Hypolaetin-8-glucoside was identified in an extract of Althaea officinalis using LC-MS .


Molecular Structure Analysis

The molecular formula of Hypolaetin-8-glucoside is C21H20O12 . Its average mass is 464.376 Da and its monoisotopic mass is 464.095490 Da .


Chemical Reactions Analysis

The chemical reactions involving Hypolaetin-8-glucoside have been studied using HPLC. The identifications were made by comparing the retention times obtained at identical chromatographic conditions of analyzed samples and authentic standards .


Physical And Chemical Properties Analysis

Hypolaetin-8-glucoside is a flavonoid with a molecular formula of C21H20O12. It has an average mass of 464.376 Da and a monoisotopic mass of 464.095490 Da .

Scientific Research Applications

Anti-inflammatory and Anti-ulcer Properties Hypolaetin-8-glucoside has demonstrated significant anti-inflammatory and anti-ulcer properties. It was observed to inhibit dose-dependently human platelet aggregation induced by ADP, indicating potential therapeutic applications in inflammatory conditions and disorders involving platelet aggregation. Moreover, this compound does not inhibit cyclo-oxygenase, distinguishing its mechanism of action from many anti-inflammatory agents. Furthermore, hypolaetin-8-glucoside showed protective effects on the gastric mucosa, combining both anti-inflammatory and anti-ulcer properties, suggesting it may provide a beneficial alternative to traditional non-steroidal anti-inflammatory drugs (Villar, Gascó, & Alcaraz, 1985).

Enzyme Interaction Research has explored the interaction of hypolaetin-8-glucoside with various enzymes. The compound and its structurally related flavonoids were studied for inhibitory effects on soybean lipoxygenase and snake venom phospholipase A2. Although the glycosides were inactive against phospholipase A2, they, along with other flavonoids, inhibited soybean lipoxygenase. These interactions, however, do not fully explain the anti-inflammatory action of hypolaetin-8-glucoside, suggesting a complex mechanism of action (Alcaraz & Hoult, 1985).

Gastroprotective and Cytoprotective Effects Hypolaetin-8-glucoside has been noted for its significant gastroprotective effects. It effectively reduced gastric lesions induced by various harmful agents in rats and showed a capacity to decrease the acidity and peptic activity of gastric secretion. The compound's activity was attributed to its cytoprotective effects, mediated by endogenous prostaglandins and associated with increased gastric mucus production. These findings indicate a potential for therapeutic use in protecting the gastric mucosa from injury and inflammation (Alcaraz & Tordera, 1988).

Biochemical Impact on Prostaglandin Biosynthesis The effects of hypolaetin-8-glucoside on prostaglandin biosynthesis have been studied, revealing that it, alongside other flavonoids, can influence prostaglandin formation and release. Interestingly, its glycosidic structure was associated with the capacity to enhance prostaglandin formation, while aglycone compounds showed inhibitory effects on prostaglandin degradation. These biochemical interactions suggest a nuanced role of hypolaetin-8-glucoside in inflammatory processes and its potential therapeutic implications (Alcaraz & Hoult, 1985).

Safety And Hazards

Hypolaetin-8-glucoside has been tested in rats and found to have anti-inflammatory and anti-ulcer properties. Unlike phenylbutazone, it did not cause gastric erosions .

Future Directions

The therapeutic and preventive compounds in Hypolaetin-8-glucoside may be worth considering for isolation and further exploration as natural remedies . More research is needed to fully understand its potential benefits and risks.

properties

CAS RN

27686-36-8

Product Name

Hypolaetin-8-glucoside

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O12/c22-6-14-16(28)17(29)18(30)21(32-14)33-19-12(27)4-10(25)15-11(26)5-13(31-20(15)19)7-1-2-8(23)9(24)3-7/h1-5,14,16-18,21-25,27-30H,6H2/t14-,16-,17+,18-,21+/m1/s1

InChI Key

LQSNPVIQIPKOGP-OACYRQNASA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Other CAS RN

27686-36-8

synonyms

hypolaetin-8-glucoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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